5-(Trifluoromethyl)benzothiophene 1,1-dioxide
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Overview
Description
5-(Trifluoromethyl)benzothiophene 1,1-dioxide is an organic compound with the molecular formula C9H5F3O2S. It is characterized by the presence of a trifluoromethyl group attached to a benzothiophene ring, which is further oxidized to form a 1,1-dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base, followed by oxidation using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)benzothiophene 1,1-dioxide may involve large-scale synthesis using similar trifluoromethylation and oxidation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert the dioxide back to the sulfide form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
Oxidation: Further oxidized derivatives
Reduction: Benzothiophene sulfide
Substitution: Various substituted benzothiophenes
Scientific Research Applications
5-(Trifluoromethyl)benzothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The benzothiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-methyl-1-benzothiophene 1,1-dioxide
- 5-Chloro-1-benzothiophene 1,1-dioxide
- 5-Methyl-1-benzothiophene 1,1-dioxide
Uniqueness
5-(Trifluoromethyl)benzothiophene 1,1-dioxide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2S/c10-9(11,12)7-1-2-8-6(5-7)3-4-15(8,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDALTMJQJQBWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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